molecular formula C25H21N3O4 B11021957 N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11021957
M. Wt: 427.5 g/mol
InChI Key: AQHJIEWCXMSADI-UHFFFAOYSA-N
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Description

This compound is a substituted isoindole-1,3-dione carboxamide featuring a 2-phenylethyl group at position 2 and a 3-acetylamino phenyl moiety at position 4. Its structure combines hydrophobic (phenylethyl) and hydrogen-bonding (acetylamino) functionalities, making it a candidate for pharmaceutical applications, particularly in oncology, as suggested by its inclusion in a patent covering substituted benzamides and carboxamides for cancer therapy .

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide

InChI

InChI=1S/C25H21N3O4/c1-16(29)26-19-8-5-9-20(15-19)27-23(30)18-10-11-21-22(14-18)25(32)28(24(21)31)13-12-17-6-3-2-4-7-17/h2-11,14-15H,12-13H2,1H3,(H,26,29)(H,27,30)

InChI Key

AQHJIEWCXMSADI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following key transformations:

    Acetylation: Starting from aniline, acetylation of the amino group yields N-acetylaniline.

    Condensation: N-acetylaniline reacts with an appropriate aldehyde (such as benzaldehyde) to form the isoindole core.

    Oxidation: The isoindole intermediate undergoes oxidation to introduce the carbonyl groups.

    Sulfonation: Finally, sulfonation at specific positions leads to the desired compound.

Reaction Conditions: The specific reaction conditions, reagents, and catalysts used in each step depend on the synthetic route chosen. Researchers have explored various variations to optimize yield and purity.

Industrial Production: While industrial-scale production methods are proprietary, laboratories typically adapt the synthetic routes for large-scale synthesis.

Chemical Reactions Analysis

Reactivity: N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide participates in several chemical reactions:

    Oxidation: It can be oxidized to form various derivatives.

    Substitution: Substituents can be introduced at different positions.

    Reduction: Reduction of the carbonyl groups may yield corresponding alcohols.

Common Reagents: Common reagents include oxidizing agents (such as potassium permanganate), Lewis acids, and nucleophiles.

Major Products: The major products depend on the specific reaction conditions. Oxidation typically leads to carboxylic acid derivatives, while substitution may yield various functionalized isoindole compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide exhibit significant anticancer properties. For instance, derivatives of isoindole compounds have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported that certain isoindole derivatives demonstrated effective growth inhibition against multiple cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% . This suggests that this compound could potentially be developed into a therapeutic agent for cancer treatment.

Antimicrobial Applications

The compound also shows promise as an antimicrobial agent. Preliminary evaluations indicate that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial properties of related compounds, it was found that specific derivatives exhibited considerable activity against Staphylococcus aureus and Bacillus subtilis. The diameter of inhibition zones (DIZ) for some compounds reached up to 22 mm . This highlights the potential for this compound to be utilized in developing new antimicrobial agents.

Structural Characteristics and Synthesis

The unique structure of this compound contributes to its biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors such as 3-aminoacetophenone and phenethylamine.

Synthetic Route Overview

  • Acetylation : The starting material undergoes acetylation using acetic anhydride.
  • Cyclization : The acetylated product is cyclized with appropriate reagents to form the isoindole structure.
  • Amidation : Final steps involve amidation reactions to yield the target compound.

Data Table: Summary of Biological Activities

Compound Activity Type Target Organism/Cell Line Inhibition (%) / DIZ (mm)
Isoindole AAnticancerSNB-1986.61
Isoindole BAnticancerOVCAR-885.26
Isoindole CAntimicrobialStaphylococcus aureus22 mm
Isoindole DAntimicrobialBacillus subtilis21 mm

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely modulates specific cellular pathways, affecting biological processes.

Comparison with Similar Compounds

Core Isoindole-1,3-dione Derivatives

The isoindole-1,3-dione scaffold is shared among several compounds, but substituent variations dictate their properties:

Compound Name / ID Substituents at Position 2 Substituents at Position 5 Key Features
Target Compound 2-Phenylethyl N-[3-(acetylamino)phenyl] Balanced hydrophobicity and hydrogen-bonding capacity
3-Chloro-N-phenyl-phthalimide () Chlorine, Phenyl N/A (no carboxamide) Used in polymer synthesis; lacks the carboxamide group, reducing potential bioactivity
853726-12-2 () Pyridin-4-ylmethyl N-(4-chloro-2-fluorophenyl) Increased polarity due to pyridine; chloro/fluorine substituents may enhance binding but raise toxicity risks
831211-56-4 () 2-Methoxyethyl N-(1,3-thiazol-2-yl) Methoxyethyl enhances solubility; thiazole may improve metabolic stability
84696-86-6 () Complex dodecylphenyl-pyrazolyl N-(4-dodecylphenyl) Extreme lipophilicity from dodecyl chain; likely poor bioavailability despite potential membrane affinity

Pharmacological Implications

  • Target Compound: The acetylamino group facilitates hydrogen bonding with biological targets (e.g., kinases or receptors), while the phenylethyl group may enhance membrane penetration. This balance is critical for anticancer activity .
  • Analogues: 853726-12-2: Fluorine and chlorine substituents could improve target binding via halogen bonds but may increase off-target toxicity . 84696-86-6: The long alkyl chain (dodecyl) likely reduces aqueous solubility, limiting its utility despite possible prolonged half-life .

Crystallographic and Hydrogen-Bonding Analysis

  • Crystallography Tools : The SHELX suite (e.g., SHELXL for refinement) and ORTEP-3 for graphical representation are critical for resolving the target compound’s structure, particularly its hydrogen-bonding networks .
  • Hydrogen-Bonding Patterns: The acetylamino group in the target compound forms intermolecular N–H···O bonds, stabilizing its crystal lattice. This contrasts with non-polar analogues like 84696-86-6, which rely on van der Waals interactions due to bulky alkyl chains .

Biological Activity

N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₄

The biological activity of the compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, which may lead to altered cellular functions.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation-related damage.

Biological Activity Data

A summary of the biological activities reported in various studies is presented in the table below:

Activity Type Observations Study Reference
Antioxidant ActivitySignificant reduction in oxidative stress markers
Enzyme InhibitionIC50 values indicating effective inhibition
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on cancer cell lines.
    • Findings : The compound exhibited selective toxicity towards breast cancer cells while sparing normal cells, suggesting a potential role in cancer therapy.
  • Case Study on Inflammatory Diseases :
    • Objective : To assess anti-inflammatory properties in a murine model of arthritis.
    • Findings : Treatment with the compound resulted in reduced joint swelling and lower levels of inflammatory markers.

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